For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to m-PEG4-NHS Ester
Introduction
m-PEG4-NHS ester is a monofunctional, discrete polyethylene (B3416737) glycol (PEG) derivative used extensively in bioconjugation and drug delivery.[1][2] It consists of a methoxy-terminated PEG chain with four ethylene (B1197577) glycol units (m-PEG4) and a reactive N-hydroxysuccinimide (NHS) ester group at the other end.[2] The NHS ester group is highly reactive towards primary amine groups (-NH2) found on biomolecules like proteins, peptides, and amine-modified oligonucleotides, forming a stable and covalent amide bond.[3][4]
The key feature of this reagent is its well-defined molecular weight and structure, which allows for precise control over the PEGylation process. The hydrophilic PEG spacer enhances the aqueous solubility of the modified molecule, can reduce aggregation, and may decrease immunogenicity. These properties make m-PEG4-NHS ester a valuable tool for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules and for modifying surfaces in diagnostic and research applications.
Core Properties and Specifications
The physical and chemical properties of m-PEG4-NHS ester are summarized below, providing a clear reference for experimental design and execution.
| Property | Value | Citations |
| CAS Number | 622405-78-1 | |
| Molecular Formula | C14H23NO8 | |
| Molecular Weight | 333.33 g/mol | |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >90% or >98% depending on the supplier | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and protected from light. NHS esters are moisture-sensitive. | |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical |
Mechanism of Action: Amine-Reactive Conjugation
The primary utility of m-PEG4-NHS ester lies in its ability to covalently attach PEG chains to molecules containing primary amines. The NHS ester group is an excellent leaving group that readily reacts with nucleophilic primary amines via an acylation reaction. This reaction is most efficient at a pH range of 7.2 to 8.5. The process results in the formation of a highly stable amide bond, linking the PEG chain to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.
Applications in Research and Development
The unique properties of m-PEG4-NHS ester make it a versatile reagent in several key scientific areas.
Bioconjugation and PEGylation
The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is the most common application. This modification can:
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Increase Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic proteins or peptides in aqueous buffers.
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Enhance Stability: PEGylation can protect proteins from proteolytic degradation, thereby increasing their circulating half-life.
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Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the potential for an immune response.
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Minimize Aggregation: By sterically hindering intermolecular interactions, PEGylation can prevent the aggregation of proteins stored in solution.
Drug Delivery
In drug development, m-PEG4-NHS ester is used to attach PEG chains to small molecule drugs, peptides, or antibody-drug conjugates (ADCs). This modification can improve the drug's pharmacokinetic profile by increasing its hydrodynamic volume, which can lead to reduced renal clearance and a longer in-vivo half-life.
Surface Modification
The reagent is used to modify surfaces such as nanoparticles, medical devices, and biosensors. This creates a hydrophilic and biocompatible surface that can resist non-specific protein binding (an anti-fouling effect), which is critical for the performance of in-vivo diagnostics and implants.
PROTAC Synthesis
m-PEG4-NHS ester serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding ligand and the E3 ligase ligand.
Experimental Protocol: Protein PEGylation
This section provides a detailed methodology for conjugating m-PEG4-NHS ester to a protein. This protocol is a synthesis of best practices and may require optimization for specific proteins.
Materials
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Protein of interest
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m-PEG4-NHS ester
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Anhydrous, amine-free solvent (e.g., DMSO or DMF)
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Amine-free reaction buffer (e.g., PBS, HEPES, bicarbonate, or borate (B1201080) buffer, pH 7.2-8.5)
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Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
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Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)
Methodologies
1. Preparation of Protein Solution
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Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5. If the stock buffer contains amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
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Adjust the protein concentration to 1-10 mg/mL.
2. Preparation of m-PEG4-NHS Ester Solution
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Important: NHS esters are moisture-sensitive. Allow the vial of m-PEG4-NHS ester to equilibrate to room temperature before opening to prevent condensation.
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Immediately before use, dissolve the m-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. This stock solution should be used promptly as the NHS ester hydrolyzes in the presence of water.
3. Conjugation Reaction
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Add a 10- to 50-fold molar excess of the dissolved m-PEG4-NHS ester to the protein solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically for each specific protein.
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Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
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Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The longer incubation at a lower temperature may be preferable for sensitive proteins.
4. Quenching the Reaction
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To stop the reaction and consume any unreacted NHS ester, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.
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Incubate for an additional 15 minutes at room temperature.
5. Purification of the PEGylated Protein
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Remove excess, unreacted m-PEG4-NHS ester and the N-hydroxysuccinimide byproduct using a suitable purification method.
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Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.
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Dialysis or Tangential Flow Filtration: These methods are also suitable for removing small molecule impurities from the final product.
6. Analysis and Storage
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Analyze the final product using techniques like SDS-PAGE (to observe the shift in molecular weight), and UV-Vis spectroscopy (to determine protein concentration).
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Store the purified PEGylated protein under appropriate conditions, typically at -20°C or -80°C.
